N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an indole moiety, a sulfonyl group, and a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl group.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the propanamide backbone through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while reduction of the sulfonyl group may produce a sulfide.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The indole moiety, in particular, is known to interact with a variety of biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-3-(phenylsulfonyl)propanamide: Lacks the indole moiety but has similar functional groups.
N-(2-hydroxy-2-(1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide: Similar structure but without the methyl group on the indole ring.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(phenylsulfonyl)propanamide is unique due to the presence of the 1-methyl-1H-indol-5-yl group, which may confer distinct biological properties compared to similar compounds. This structural feature could influence its binding affinity to biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-22-11-9-15-13-16(7-8-18(15)22)19(23)14-21-20(24)10-12-27(25,26)17-5-3-2-4-6-17/h2-9,11,13,19,23H,10,12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKVVUIRGGTDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCS(=O)(=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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